molecular formula C13H14N2O2S B13795605 Ethyl 2-amino-4-M-tolylthiazole-5-carboxylate

Ethyl 2-amino-4-M-tolylthiazole-5-carboxylate

Cat. No.: B13795605
M. Wt: 262.33 g/mol
InChI Key: ULQOGYUCWYNMLT-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-M-tolylthiazole-5-carboxylate is an organic compound with the molecular formula C₁₃H₁₄N₂O₂S and a molecular weight of 262.33 g/mol This compound is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-M-tolylthiazole-5-carboxylate typically involves the reaction of ethyl 2-aminothiazole-4-carboxylate with an appropriate aldehyde or ketone in the presence of a catalyst. One common method involves dissolving ethyl 2-aminothiazole-4-carboxylate and the aldehyde/ketone in absolute ethanol, followed by the addition of a few drops of glacial acetic acid. The reaction mixture is then stirred and refluxed for 12 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-M-tolylthiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 2-amino-4-M-tolylthiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-M-tolylthiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes such as UDP-N-acetylmuramate/L-alanine ligase, which is involved in bacterial cell wall synthesis . This inhibition can lead to antibacterial effects by disrupting the formation of the bacterial cell wall.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler analog with similar biological activities.

    Ethyl 2-aminothiazole-4-carboxylate: A closely related compound used in similar applications.

    2-Amino-4-(3-methylphenyl)-5-thiazolecarboxylic acid ethyl ester: Another derivative with comparable properties.

Uniqueness

Ethyl 2-amino-4-M-tolylthiazole-5-carboxylate is unique due to the presence of the M-tolyl group, which can enhance its biological activity and specificity compared to simpler thiazole derivatives. This structural feature may contribute to its higher binding affinity and potency in various applications.

Properties

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

ethyl 2-amino-4-(3-methylphenyl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C13H14N2O2S/c1-3-17-12(16)11-10(15-13(14)18-11)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H2,14,15)

InChI Key

ULQOGYUCWYNMLT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N)C2=CC=CC(=C2)C

Origin of Product

United States

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